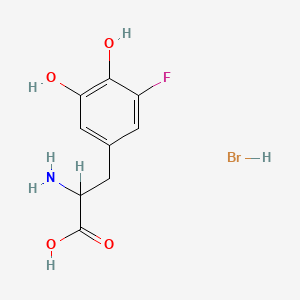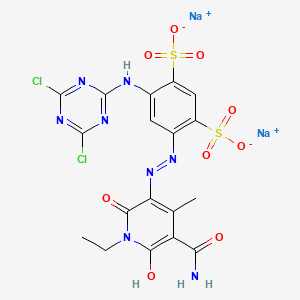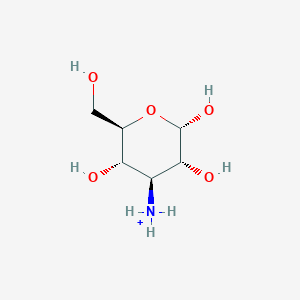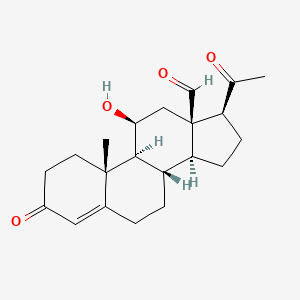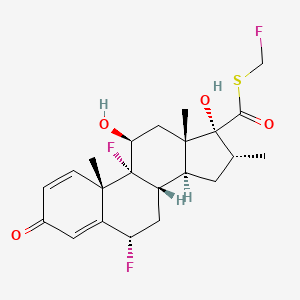
氟替卡松
描述
Synthesis Analysis
Fluticasone propionate synthesis involves a multi-step chemical process starting from Flumethasone. This process includes H5IO6 oxidation, acylation with propionyl chloride, reaction with N,N-dimethylthiocarbamoyl chloride, followed by a series of reactions leading to the target compound. The synthesis has been improved to avoid using environmentally harmful reagents, achieving a total yield of 47.8% (Li Zi-yuan, 2007). Another improved synthesis method replaces more toxic and expensive reagents with cheaper and less harmful alternatives, such as using NaClO or NaBrO as oxidizing agents and AgNO3 in decarboxylative fluorination (Jiadi Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure of Fluticasone propionate and its intermediates have been confirmed through MS and 1HNMR, establishing its chemical identity and purity. The structural analysis supports the efficacy of the synthesis methods and ensures the correct formation of the glucocorticoid (Li Zi-yuan, 2007).
Chemical Reactions and Properties
Fluticasone propionate is a product of advanced chemical synthesis, which involves specific reactions to introduce fluorine atoms and the propionate group into the molecule. These reactions are critical for the compound's potent glucocorticoid activity. The chemical structure facilitates its high affinity for glucocorticoid receptors, contributing to its effectiveness in treating inflammation (Hassan Refat H. Ali et al., 2009).
Physical Properties Analysis
The lipophilicity of Fluticasone propionate is a significant physical property that enhances its topical activity while reducing systemic absorption. This property is pivotal for minimizing potential systemic side effects when used in inhalation therapy for asthma and COPD. The compound's lipophilicity contributes to its effective deposition in the respiratory tract and prolonged action at the site of inflammation (Malcolm Johnson, 1998).
Chemical Properties Analysis
The chemical properties of Fluticasone, including its stability and reactivity, are crucial for its pharmacological efficacy and safety. Its stability in various formulations enables its use in different delivery methods, such as inhalers and nasal sprays, providing targeted therapy for respiratory conditions. The reactivity of Fluticasone with glucocorticoid receptors underlies its mechanism of action, reducing inflammation and immune response (C. M. Spencer & L. R. Wiseman, 1997).
科学研究应用
氟替卡松酯(FF)在与呼吸系统疾病相关的几个关键途径中显示出强效的糖皮质激素活性。它在保护上皮完整性和减少上皮通透性方面表现出显著的疗效。与其他糖皮质激素相比,FF还表现出对糖皮质激素受体介导的核因子-kappaB抑制的高选择性,这有助于其在治疗过敏性鼻炎和哮喘等呼吸系统炎症性疾病中的有效性 (Salter et al., 2007)。
丙酸氟替卡松(FP)是另一种具有强效抗炎活性的氟替卡松形式。它在哮喘和过敏性鼻炎管理中表现出疗效,具有高糖皮质激素受体选择性和亲和力。FP的药理特性包括抑制细胞因子生成、肿瘤坏死因子α诱导的粘附分子表达以及促进嗜酸性粒细胞凋亡,这些对于治疗这些疾病至关重要 (Fuller et al., 1995)。
已经确定了健康受试者体内静脉注射丙酸氟替卡松的药代动力学,显示FP在体内广泛分布并迅速清除,具有7.8小时的终末消除半衰期。了解这些药代动力学对于确定FP在哮喘治疗中的全身效应至关重要 (Mackie et al., 2003)。
氟替卡松酯/维兰特罗联合用于哮喘治疗对青少年和成人的下丘脑-垂体-肾上腺轴功能影响不显著。这一发现至关重要,因为皮质类固醇可能导致皮质醇抑制 (Allen et al., 2013)。
氟替卡松与福莫特罗联合在单个吸入器中已经证明对哮喘治疗具有疗效和安全性。这种组合至少与单独给药的各成分一样有效,对几个临床重要参数显示出剂量依赖的疗效 (Bodzenta-Lukaszyk et al., 2011)。
安全和危害
Long-term use or high doses of Fluticasone may increase the risk of having side effects such as a serious allergic reaction, hormonal (adrenal gland) disorder, nose sores, a yeast (fungal) infection in your throat or nose, a higher risk of infections, cataracts or glaucoma, weak bones or osteoporosis and delayed growth in children . It is also harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
属性
IUPAC Name |
S-(fluoromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYOODZCAHBA-GQKYHHCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044022 | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
[DB08906] and [DB00588] work through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show [DB08906] activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. [DB00588] performs similar activity but is not stated to affect nuclear factor kappa b., Fluticasone propionate is a highly selective agonist at the human glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors. In preclinical studies, fluticasone propionate reportedly exhibited weak progesterone-like activity. However, as plasma concentrations of fluticasone propionate are very low following intranasal administration of the drug in recommended doses, the clinical importance of this finding is not known. The therapeutic effects of fluticasone propionate are thought to result from local actions of the deposited inhaled dose on the nasal mucosa rather than from the systemic actions of the swallowed portion of the dose., The exact mechanism(s) of anti-inflammatory action of corticosteroids in allergic rhinitis remains unknown, but may involve reductions in the following: number of mediator cells (basophils, eosinophils, helper-inducer [CD4+, T4] T-cells, mast cells, and neutrophils) in the nasal mucosa, nasal reactivity to allergens, and release of inflammatory mediators and proteolytic enzymes. Following exposure of patients with a history of allergic rhinitis to allergen, eosinophils, basophils, mast cells, T cells, and neutrophils appear to infiltrate nasal secretions and mucosa, releasing inflammatory mediators that generate allergic responses such as pruritus, sneezing, rhinorrhea, and nasal edema. /Corticosteroids/, Other mechanisms by which corticosteroids may improve symptoms of allergic rhinitis may involve inhibition of postcapillary venule dilation and permeability and facilitation of nasomucociliary clearance of nasal secretions. Patients receiving short- and long-term treatment with intranasal fluticasone propionate have demonstrated decreases in nasal turbinate swelling and mucosal inflammation. As inflammatory changes occur during periods of increased nasal hyperresponsiveness, the degree of response to nasal secretory stimuli has been used as an indirect measure of inflammation. In patients with asymptomatic seasonal allergic rhinitis, pretreatment with intranasal fluticasone propionate for 2-6 weeks prior to challenge with allergens or inflammatory mediatorsgenerally reduced the release of tryptase, histamine, eosinophilic cationic protein, and prostaglandin D2 in nasal biopsies or nasal lavage fluid; concentrations of eosinophils or activated eosinophils, CD4+ T-cells, and basophils also were reduced. /Corticosteroids/, Like other topical corticosteroids, fluticasone propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Fluticasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid, [(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid, 6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate, 6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate, For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluticasone | |
CAS RN |
90566-53-3 | |
| Record name | Fluticasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90566-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090566533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTICASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2W21N7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluticasone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)
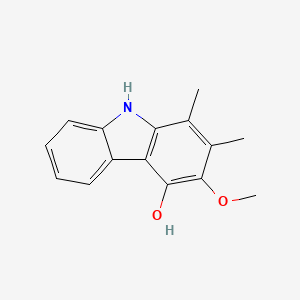
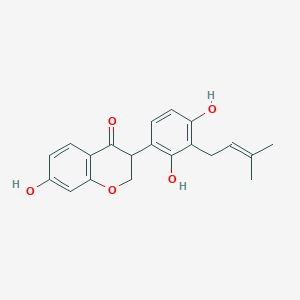
![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)
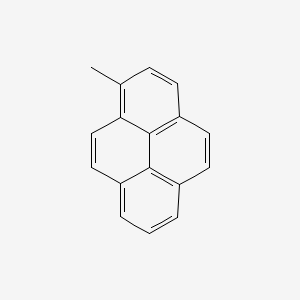
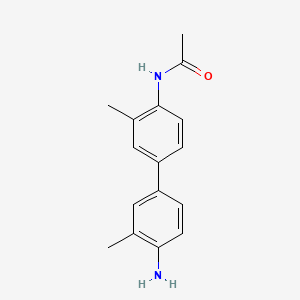
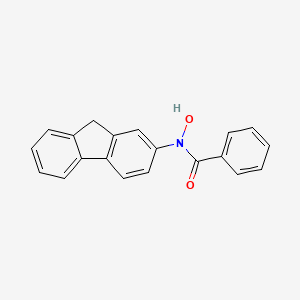

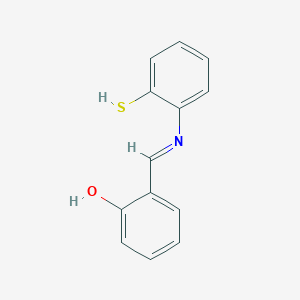
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
